molecular formula C24H21FN4O2 B2828896 (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoquinolin-1-yl)methanone CAS No. 1705444-53-6

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoquinolin-1-yl)methanone

Cat. No.: B2828896
CAS No.: 1705444-53-6
M. Wt: 416.456
InChI Key: BLMPPACWJVEJGE-UHFFFAOYSA-N
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Description

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoquinolin-1-yl)methanone is a useful research compound. Its molecular formula is C24H21FN4O2 and its molecular weight is 416.456. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds with complex structures, including elements like oxadiazol, piperidinyl, and isoquinolinyl groups, are often synthesized and characterized to explore their potential biological activities. For example, a study by Benaka Prasad et al. (2018) focused on the synthesis and structural exploration of a novel bioactive heterocycle, which was then evaluated for antiproliferative activity. This kind of research is foundational in medicinal chemistry, where understanding the relationship between structure and activity is crucial (S. Benaka Prasad, C. Anandakumar, A. Raghu, K. Raghava Reddy, M. Deepa Urs, S. Naveen, 2018).

Drug Metabolism and Pharmacokinetics

Understanding how compounds are metabolized in the body is essential for drug development. A study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, SB-649868, provides insights into how structurally complex compounds are processed in the human body, including their elimination routes and metabolite identification, which is critical for safety and efficacy assessments (C. Renzulli, M. Nash, M. Wright, Steven Thomas, S. Zamuner, M. Pellegatti, P. Bettica, G. Boyle, 2011).

Potential Therapeutic Applications

Research into compounds with specific structural features often aims to identify their therapeutic potential. For instance, ADX47273, a selective positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5), has shown preclinical antipsychotic-like and procognitive activities. Such studies are pivotal in discovering new treatments for complex diseases like schizophrenia (F. Liu, S. Grauer, C. Kelley, Rachel L Navarra, Radka Graf, Guoming Zhang, P. Atkinson, M. Popiolek, Caitlin Wantuch, X. Khawaja, Deborah Smith, M. Olsen, E. Kouranova, M. Lai, Farhana Pruthi, C. Pulicicchio, M. Day, A. Gilbert, M. Pausch, N. Brandon, C. Beyer, T. Comery, S. Logue, S. Rosenzweig-Lipson, K. Marquis, 2008).

Crystallography and Molecular Interactions

Crystallographic studies, such as those conducted on 3,4-diarylquinolinone derivatives, provide detailed insights into the molecular interactions and crystal packing of potential therapeutic compounds. Understanding these interactions is crucial for the rational design of drugs with improved efficacy and reduced side effects (C. Peifer, Katrin Kinkel, Mohammed M. Abadleh, D. Schollmeyer, S. Laufer, 2007).

Properties

IUPAC Name

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-isoquinolin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2/c25-20-10-4-3-9-19(20)23-27-21(31-28-23)14-16-6-5-13-29(15-16)24(30)22-18-8-2-1-7-17(18)11-12-26-22/h1-4,7-12,16H,5-6,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMPPACWJVEJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=CC3=CC=CC=C32)CC4=NC(=NO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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